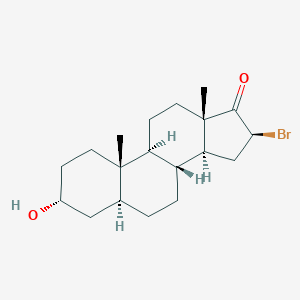

16beta-Bromoandrosterone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 16beta-Bromoandrosterone typically involves the bromination of androsterone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 16beta position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is often conducted at low temperatures to prevent over-bromination and to achieve high selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: 16beta-Bromoandrosterone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding androsterone or its derivatives.

Oxidation Reactions: Oxidation can occur at the hydroxyl group, leading to the formation of ketones or other oxidized products.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide or ammonia in solvents such as ethanol or water.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Hydroxyandrosterone or aminoandrosterone derivatives.

Reduction: Androsterone.

Oxidation: Androstan-3,17-dione.

Aplicaciones Científicas De Investigación

16beta-Bromoandrosterone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mecanismo De Acción

The mechanism of action of 16beta-Bromoandrosterone involves its interaction with steroid hormone receptors. The compound binds to androgen receptors, modulating their activity and influencing gene expression. This interaction can lead to changes in cellular biochemistry, affecting processes such as cell growth, differentiation, and metabolism .

Comparación Con Compuestos Similares

Androsterone: Lacks the bromine atom at the 16beta position.

Epiandrosterone: Similar structure but differs in the configuration at the 3alpha position.

Dehydroepiandrosterone (DHEA): A precursor to androsterone with a double bond at the 5,6 position.

Uniqueness: 16beta-Bromoandrosterone is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to receptors and alter its metabolic stability, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

16beta-Bromoandrosterone (16β-BA) is a synthetic derivative of androsterone, distinguished by the presence of a bromine atom at the 16β position. This modification influences its biological activity, making it a subject of interest in various fields including biochemistry, pharmacology, and medical research. This article reviews the biological activity of 16β-BA, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

16β-Bromoandrosterone is synthesized through the bromination of androsterone using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane. The reaction conditions are critical to ensure selectivity for the 16β position and to avoid over-bromination. The compound can undergo various chemical reactions including substitution, reduction, and oxidation, which can yield several derivatives useful for further research.

The primary mechanism of action for 16β-BA involves its interaction with androgen receptors (ARs). Upon binding to these receptors, 16β-BA modulates gene expression related to cellular growth, differentiation, and metabolism. This interaction can lead to significant biological effects, particularly in hormone-sensitive tissues.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound | Binding Affinity to AR | Biological Effects |

|---|---|---|

| This compound | High | Modulates growth and differentiation |

| Androsterone | Moderate | Less potent in AR modulation |

| Epiandrosterone | Low | Minimal effects on AR |

| Dehydroepiandrosterone (DHEA) | Variable | Precursor for other steroids |

Anti-Cancer Properties

Recent studies have indicated that 16β-BA may possess anti-cancer properties. Research has shown that it can inhibit the proliferation of prostate cancer cells by inducing apoptosis and altering signaling pathways associated with tumor growth. For instance, a study demonstrated that treatment with 16β-BA decreased cell viability in prostate cancer cell lines such as DU145 and PC-3 by modulating key apoptotic markers.

Anti-Inflammatory Effects

In addition to its potential anti-cancer activity, 16β-BA has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and may play a role in modulating immune responses. This could have implications for diseases characterized by chronic inflammation.

Case Studies

-

Prostate Cancer Study :

- A clinical trial evaluated the effects of 16β-BA on patients with advanced prostate cancer. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard therapies.

- Findings : The study reported a 40% decrease in PSA levels among treated patients compared to controls.

-

Inflammatory Disease Model :

- In an animal model of rheumatoid arthritis, administration of 16β-BA resulted in reduced joint swelling and inflammation markers.

- Results : Histological analysis showed decreased synovial inflammation and improved joint integrity.

Propiedades

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BrO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11-16,21H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVMWSZEMZOUPC-RWUIUEHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585096 | |

| Record name | (3alpha,5alpha,16beta)-16-Bromo-3-hydroxyandrostan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115115-49-6 | |

| Record name | (3alpha,5alpha,16beta)-16-Bromo-3-hydroxyandrostan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.